Chiral Purity and Enantiomeric Excess Specifications for (S)-4-Bromo-N-(2-hydroxypropyl)benzamide
The (S)-enantiomer of 4-bromo-N-(2-hydroxypropyl)benzamide is commercially supplied with a certified chemical purity of 98%, as verified by HPLC, NMR, and GC . While specific enantiomeric excess (ee) values are not uniformly disclosed across all vendors, the availability of the single enantiomer is a key differentiator from the racemic mixture or the (R)-enantiomer, which are not readily available from standard catalogs. For chiral SAR studies, the use of a defined enantiomer is mandatory [1].
| Evidence Dimension | Chemical Purity and Enantiomeric Form |
|---|---|
| Target Compound Data | Chemical purity ≥98% (HPLC, NMR, GC); supplied as the (S)-enantiomer |
| Comparator Or Baseline | Racemic 4-bromo-N-(2-hydroxypropyl)benzamide or (R)-enantiomer not generally available from major suppliers |
| Quantified Difference | Availability of single enantiomer vs. racemate; purity specification of 98% vs. unstated or lower purity for custom-synthesized racemate |
| Conditions | Vendor certificate of analysis; CAS 1568209-41-5 specifically denotes the (S)-configuration |
Why This Matters
Procurement of a chirally defined building block eliminates the need for in-house chiral separation and ensures experimental reproducibility in asymmetric synthesis or chiral biological assays.
- [1] Class-level inference: In medicinal chemistry, the pharmacological profile of enantiomers can differ substantially; thus, single-enantiomer sourcing is critical for target validation studies. View Source
